

Comparative spectroscopic analysis of aminophenone isomers

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Compound of Interest

Compound Name: *p*-Aminoacetophenone

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A Comparative Spectroscopic Guide to Aminophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of the spectroscopic properties of three aminophenone isomers: 2-aminophenone, 3-aminophenone, and 4-aminophenone. Differentiating these isomers is crucial in various fields, including synthetic chemistry, drug development, and quality control, where precise structural confirmation is paramount. This document provides a compilation of available experimental data from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to facilitate their identification and characterization.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for the aminophenone isomers. It should be noted that experimental conditions, such as the solvent used, can influence spectral values. Therefore, these conditions are provided where available.

Note on Nomenclature: Aminophenone is the common name. The systematic IUPAC name is aminoacetophenone. The isomers are thus 2'-aminoacetophenone, 3'-aminoacetophenone, and 4'-aminoacetophenone.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Isomer	Solvent	Aromatic Protons (ppm)	NH ₂ Protons (ppm)	-COCH ₃ Protons (ppm)
2-Aminophenone	CDCl ₃	6.63-7.85 (m, 4H)	6.33 (br s, 2H)	2.59 (s, 3H)
3-Aminophenone	CDCl ₃	6.84-7.31 (m, 4H)[1]	3.89 (s, 2H)[1]	2.54 (s, 3H)[1]
4-Aminophenone	CDCl ₃	6.64 (d, 2H), 7.80 (d, 2H)	4.15 (br s, 2H)	2.49 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Isomer	Solvent	C=O (ppm)	Aromatic Carbons (ppm)	-COCH ₃ (ppm)
2-Aminophenone	Neat liquid	200.5	115.9, 117.1, 118.8, 131.5, 134.4, 151.1	28.1
3-Aminophenone	CDCl ₃	198.5	113.8, 119.0, 119.5, 129.2, 138.2, 146.6	26.5
4-Aminophenone	DMSO-d ₆	195.0[2]	112.7, 127.3, 130.6, 152.8[2]	26.5[2]

Table 3: Key FTIR Absorption Bands (in cm⁻¹)

Isomer	N-H Stretching	C=O Stretching	C-N Stretching	Aromatic C=C Stretching
2-Aminophenone	~3300-3500 (two bands)	~1650	~1280	~1600, ~1450
3-Aminophenone	3341, 3448[3]	1667[3]	~1290[3]	1584[3]
4-Aminophenone	3330, 3220[4]	1636[4]	1309[4]	1594[4]

Table 4: UV-Visible Spectroscopic Data

Isomer	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
2-Aminophenone	Ethanol	230, 358	Not Available
3-Aminophenone	Ethanol	238, 310	Not Available
4-Aminophenone	Alcohol	316[5][6]	$\log \epsilon = 4.30$ [6]

Table 5: Key Mass Spectrometry Fragmentation Data

Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Aminophenone	135[7]	120, 92, 65[7]
3-Aminophenone	135[8]	120, 92, 65[8]
4-Aminophenone	135[7][8]	120, 92, 65[7][8]

Note: The fragmentation patterns for the aminophenone isomers are very similar, with the base peak typically being the $[M-CH_3]^+$ ion at m/z 120. Distinguishing isomers by mass spectrometry alone can be challenging without high-resolution analysis or tandem MS.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters should be optimized for each analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for determining the chemical environment of the nuclei.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the aminophenone isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.

- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.
- **Sample Application:** Place a small amount of the solid aminophenone isomer directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface using the pressure clamp.
- **Spectrum Acquisition:** Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_{max}).

Methodology:

- **Solvent Selection:** Choose a UV-transparent solvent in which the aminophenone isomer is soluble (e.g., ethanol, methanol, acetonitrile).
- **Sample Preparation:** Prepare a dilute solution of the aminophenone isomer in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λ_{max} .
- **Baseline Correction:** Record a baseline spectrum using a cuvette filled with the pure solvent.
- **Spectrum Acquisition:** Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for these compounds).
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}) from the spectrum.

Mass Spectrometry (MS)

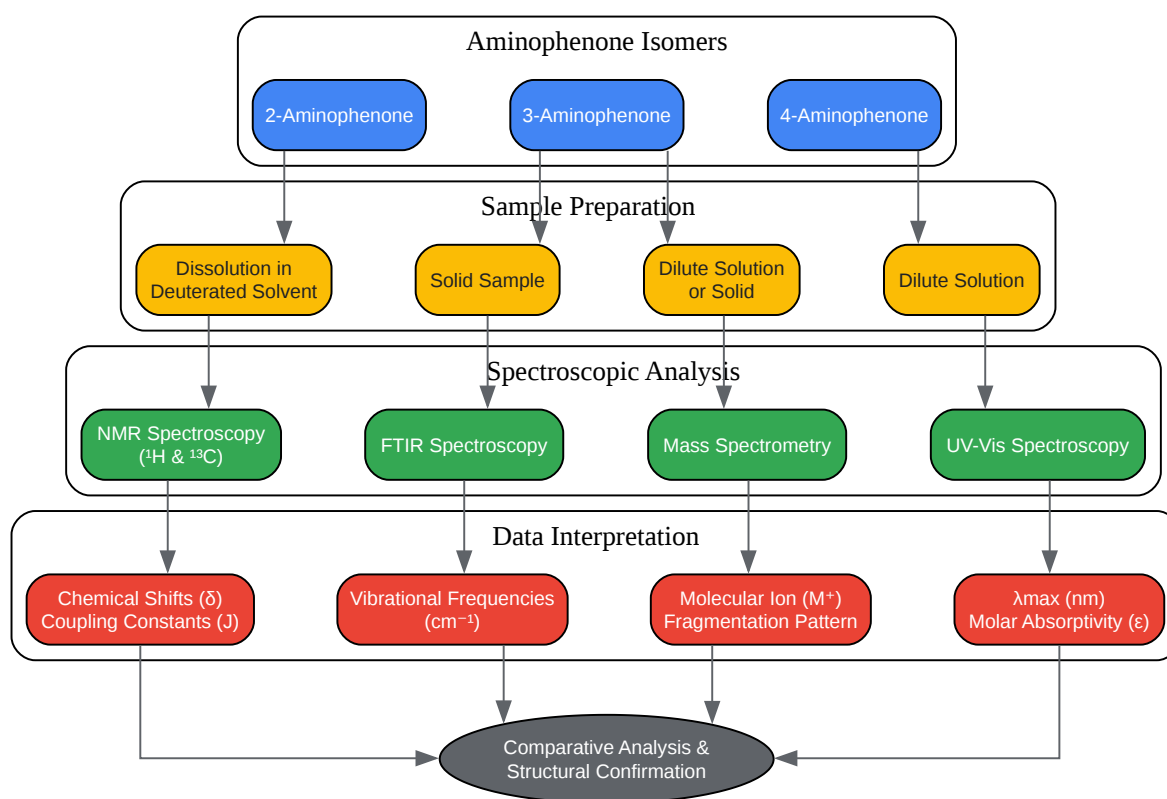
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Methodology (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- **Data Interpretation:** Identify the molecular ion peak (M^+) and analyze the fragmentation pattern to aid in structural elucidation.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of aminophenone isomers.



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Caption: Workflow for the comparative spectroscopic analysis of aminophenone isomers.

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